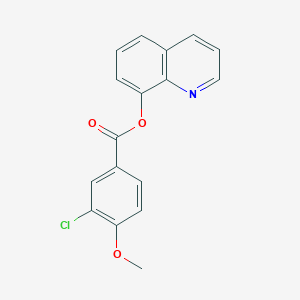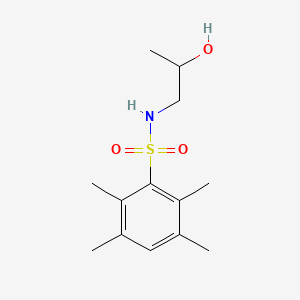
N-2,1,3-benzothiadiazol-4-yl-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heterocyclic compounds incorporating elements such as sulfur, nitrogen, and oxygen within their rings exhibit a wide range of biological activities. The synthesis and characterization of these compounds have been of significant interest in the field of medicinal chemistry due to their potential pharmacological applications. Specifically, derivatives of benzothiazole and triazole have been extensively studied for their antimicrobial properties and potential as bioactive molecules.
Synthesis Analysis
The synthesis of heterocyclic compounds like "N-2,1,3-benzothiadiazol-4-yl-1H-1,2,4-triazole-3-carboxamide" typically involves multi-step reactions starting from simple precursors. For instance, Patel and Patel (2015) described the synthesis of heterocyclic compounds by reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 2-((4-phenylthiazol-2-yl)carbamoyl)benzoic acid derivatives (Patel & Patel, 2015). This method represents a common strategy for assembling complex heterocycles by coupling different ring systems.
Scientific Research Applications
Antimicrobial Activity
Compounds synthesized from N-2,1,3-benzothiadiazol-4-yl-1H-1,2,4-triazole-3-carboxamide derivatives have shown significant antimicrobial properties. For example, a study demonstrated the synthesis and in vitro antimicrobial activity of novel derivatives against a range of bacteria and fungi, indicating moderate to good inhibition (S. Gilani et al., 2011). Another research focused on the synthesis and characterization of compounds for antibacterial studies, showing promising activity against various microorganisms (L. N. Obasi et al., 2017).
Diuretic Activity
Research into the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives revealed that some synthesized compounds exhibit promising diuretic effects. This indicates potential applications in treatments requiring diuresis (M. Yar & Zaheen Hasan Ansari, 2009).
Synthesis Methodologies
Several studies have developed novel methodologies for synthesizing benzothiadiazole derivatives, highlighting the chemical versatility and potential for creating a wide array of biologically active compounds. For instance, the efficient one-step synthesis of benzazoles in aqueous media has been documented, showcasing a novel approach to generating these compounds (H. Z. Boeini & Khadijeh Hajibabaei Najafabadi, 2009).
Fluorescence for Bioimaging
The design, synthesis, and application of fluorescent benzothiadiazole-triazole-linked biologically active derivatives have been explored, demonstrating their utility in bioimaging and as fluorescent cell-imaging probes. This application is crucial for medical diagnostics and research, providing tools for visualizing cellular processes and disease states (Eduardo H. G. da Cruz et al., 2014).
Mechanism of Action
The mechanism of action of “N-2,1,3-benzothiadiazol-4-yl-1H-1,2,4-triazole-3-carboxamide” can be understood by studying its interaction with various enzymes and receptors in the biological system . For instance, in vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Safety and Hazards
Future Directions
The future directions for “N-2,1,3-benzothiadiazol-4-yl-1H-1,2,4-triazole-3-carboxamide” could involve the design and development of more selective and potent anticancer molecules . Additionally, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues could also be explored .
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N6OS/c16-9(8-10-4-11-13-8)12-5-2-1-3-6-7(5)15-17-14-6/h1-4H,(H,12,16)(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUCTUCUQPXZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-morpholin-4-ylbenzamide](/img/structure/B5590881.png)
![1-{2-[3-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5590882.png)
![4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbonyl)-1,4-oxazepan-6-ol](/img/structure/B5590884.png)
![3-(3-fluorophenyl)-4-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-piperazinone](/img/structure/B5590890.png)
![2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5590900.png)

![ethyl 2-[(3-pyridinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5590911.png)
![3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5590922.png)
![1-{2-[(4aS*,7aR*)-4-(3-methyl-2-buten-1-yl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5590945.png)
![(1R*,3S*)-7-[(2,4-difluorophenyl)acetyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5590949.png)
![4-(4-thiomorpholinylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5590954.png)


![4-[(4-ethyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine](/img/structure/B5590974.png)